9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
Description
Chemical Identity: 9-(2-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one (CAS RN: 866138-52-5) is a polycyclic heteroaromatic compound with the molecular formula C₁₈H₁₂BrNO₄ and a molecular weight of 386.20 g/mol . Its structure features a fused tricyclic core comprising a quinoline moiety, a dioxolane ring, and a furan ring, with a 2-bromophenyl substituent at position 7. Key identifiers include:
- InChIKey:
LMBQAFTUNFHSKJ-UHFFFAOYSA-N - Canonical SMILES: O=C1OCC=2NC3=CC=4OCOC4C=C3C(C=5C=CC=CC5Br)C12 .
Synthetic Relevance: The compound belongs to a class of [1,3]dioxolo[4,5-g]furo[3,4-b]quinolinones, which are synthesized via multicomponent reactions involving aldehydes, amines, and cyclic ketones . These derivatives are of interest due to their structural similarity to podophyllotoxin, a natural product with anticancer properties .
Properties
IUPAC Name |
8-(2-bromophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c19-11-4-2-1-3-9(11)16-10-5-14-15(24-8-23-14)6-12(10)20-13-7-22-18(21)17(13)16/h1-6,16,20H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBQAFTUNFHSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5Br)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139038 | |
| Record name | 9-(2-Bromophenyl)-6,9-dihydro-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866138-52-5 | |
| Record name | 9-(2-Bromophenyl)-6,9-dihydro-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866138-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(2-Bromophenyl)-6,9-dihydro-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201139038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Mediated Ullmann-Type Coupling
Alternative approaches employ CuI and 1,2-dibromobenzene to directly arylize the quinoline nitrogen. This method, adapted from carbazole syntheses, uses DMPU as a solvent and K₂CO₃ at 170°C:
Quinoline + 1,2-dibromobenzene → 9-(2-bromophenyl)quinoline
Non-Metal-Assisted Cyclization Methods
Iodine-Promoted Dioxolane Formation
The 1,3-dioxolane ring is constructed via acid-catalyzed cyclization of a diol with a ketone precursor. For instance:
Phase-Transfer Catalyzed Bromination
Bromination at the phenyl group’s ortho position is achieved using ammonium bromide (NH₄Br) and potassium bromate (KBrO₃) under phase-transfer conditions (tetra-n-butylammonium chloride, 75°C):
9-Phenylquinoline → 9-(2-bromophenyl)quinoline
Furoquinoline Assembly via Electrocyclic Ring-Opening
The furo[3,4-b]quinoline system is synthesized through a domino reaction involving a 4π-electrocyclic ring-opening of a cyclobutene intermediate:
- A cyclobutene-fused quinoline precursor is heated to induce ring-opening.
- Subsequent tautomerization forms the furan ring.
- Key Conditions : Pd(OAc)₂, P(2-furyl)₃, and K₃PO₄ in DMF at 120°C.
- Yield : 65% (macrocyclic analogues).
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Considerations
- Purification : Column chromatography (hexane/EtOAc) resolves regioisomers in coupling steps.
- Green Chemistry : Replacing DMPU with cyclopentyl methyl ether (CPME) reduces toxicity in Ullmann reactions.
- Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ improve sustainability in Suzuki couplings.
Chemical Reactions Analysis
Types of Reactions
9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening Reactions: The dioxolo and furo rings can participate in cyclization or ring-opening reactions, leading to structural modifications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one involves its interaction with specific molecular targets in biological systems. It may act by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with DNA: It may intercalate into DNA, affecting replication and transcription processes.
Modulating Receptor Activity: The compound can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 2-bromophenyl group in the target compound may confer distinct steric and electronic effects compared to 3-substituted analogues (e.g., 3-bromo or 3-chloro), influencing receptor binding .
- Trifluoromethyl Substitution : The 2-fluoro-5-(trifluoromethyl)phenyl variant (CAS 882747-23-1) exhibits enhanced electron-withdrawing properties, which could stabilize reactive intermediates in synthesis .
Biological Activity
9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one is a complex heterocyclic compound recognized for its potential biological activities. Its unique structure, characterized by a bromophenyl group and a fused dioxolo-furo-quinoline system, makes it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C18H12BrNO4
- Molecular Weight : 386.2 g/mol
- Structural Features : The compound includes a quinoline core and a dioxole moiety, contributing to its bioactivity.
The biological activity of this compound is primarily attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, which is crucial for tumor growth.
- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound interacts with cell surface receptors, altering signal transduction pathways critical for cell survival.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies and Research Findings
-
Cell Viability Assays :
- Compounds derived from this compound were tested against several cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability.
- For instance, in H9c2 cardiomyocytes treated with doxorubicin (DOX), certain derivatives maintained over 80% cell viability compared to untreated controls .
-
Structure-Activity Relationship (SAR) :
- The presence of the bromophenyl group significantly enhances the compound's ability to interact with biological targets compared to its analogs .
- A comparative analysis highlighted that compounds with electron-withdrawing groups exhibited stronger anticancer activities due to improved interactions with target proteins involved in tumorigenesis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-(2-Hydroxyethyl)-10-(bromophenyl)-2,3,7,10-tetrahydro-[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one | Tetrahydro structure | Anticancer properties | Tetrahydro configuration |
| 5-(2-Hydroxyethyl)-9-(3-chlorophenyl)-6,9-dihydro-[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | Chlorophenyl group | Anticancer activity | Presence of hydroxyethyl group |
| 9-(3-Bromophenyl)-6-ethyl-4-(2-hydroxyethyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one | Ethyl substitution | Moderate cytotoxicity | Different substitution pattern |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one?
- Methodology : The compound’s synthesis typically involves multi-step protocols starting from substituted anilines or γ-lactone-fused quinolines. For example, describes a three-component one-pot reaction using N-methyl-1,3-benzodioxol-5-amine, chloroacetaldehyde, and tetronic acid under nitrogen to form intermediates like 9-(chloromethyl)dioxolofuroquinoline . Bromination or Suzuki coupling may introduce the 2-bromophenyl substituent.
Q. How is structural characterization performed for this compound?
- Methodology : Advanced spectroscopic techniques are essential:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.3 ppm), dioxolane methylene (δ 4.8–5.0 ppm), and lactone carbonyl (δ ~172 ppm) .
- HRMS : Used to confirm molecular weight (e.g., [M+Na]+ or [M+H]+ ions with <5 ppm error) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and ring fusion (e.g., reports mean C–C bond deviations of 0.003 Å) .
Q. What are the primary physicochemical properties relevant to its handling?
- Methodology :
- Solubility : Typically low in water; soluble in DMF, DMSO, or chlorinated solvents (based on analogs in and ) .
- Stability : Sensitive to light and moisture; storage under inert gas (N2/Ar) at –20°C is recommended .
- Thermal properties : Melting points for analogs range from 270–300°C (decomposition may occur above 250°C) .
Advanced Research Questions
Q. How does the 2-bromophenyl substituent influence biological activity compared to other aryl groups?
- Methodology :
- SAR studies : Compare analogs with methoxy, nitro, or halogen substituents (e.g., shows 4-chlorophenyl derivatives exhibit altered antibacterial activity vs. 3,4-dimethoxyphenyl variants) .
- Mechanistic assays : Use fluorescence polarization or SPR to assess binding affinity to targets (e.g., tubulin or topoisomerase II, inferred from ’s thiazapodophyllotoxin analogs) .
Q. What strategies resolve contradictions in reported bioactivity data for furoquinolinone derivatives?
- Methodology :
- Batch reproducibility : Verify purity (>95% by HPLC) and confirm stereochemical integrity (via chiral chromatography or NOESY) .
- Assay standardization : Use isogenic cell lines and consistent protocols (e.g., MTT vs. ATP-based viability assays may yield divergent IC50 values) .
- Meta-analysis : Cross-reference cytotoxicity data with structural analogs (e.g., ’s dibromophenyl derivatives show enhanced activity vs. trimethoxyphenyl variants) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodology :
- ADMET prediction : Use tools like SwissADME or QikProp to estimate logP, BBB permeability, and CYP450 interactions .
- Docking studies : Map the bromophenyl group’s hydrophobic interactions with protein pockets (e.g., ’s cinnamoylberberine analogs highlight π-π stacking roles) .
Q. What experimental challenges arise in scaling up synthesis for in vivo studies?
- Methodology :
- Reaction optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
- Purification hurdles : Use flash chromatography with gradients (e.g., hexane/EtOAc → CH2Cl2/MeOH) to separate regioisomers .
- Yield improvement : Catalytic systems (e.g., Pd/C for dehalogenation side reactions) may mitigate bromophenyl group losses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
